4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid
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Overview
Description
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid typically involves the reaction of 4-fluorobenzaldehyde with malononitrile to form 4-(4-fluorophenyl)-3-buten-2-one, which is then cyclized with guanidine to yield the desired pyrimidine derivative . The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Fluorophenyl)pyrimidine-5-carboxylicacid include:
- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group and carboxylic acid moiety provides unique properties that can be exploited in various applications .
Properties
Molecular Formula |
C11H7FN2O2 |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-(4-fluorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-9(11(15)16)5-13-6-14-10/h1-6H,(H,15,16) |
InChI Key |
PFNDZFCNXLIIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2C(=O)O)F |
Origin of Product |
United States |
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